molecular formula C6H5Br3N2O B2424706 2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide CAS No. 1803612-23-8

2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide

Cat. No.: B2424706
CAS No.: 1803612-23-8
M. Wt: 360.831
InChI Key: ZNXVUIOXADUDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide is a chemical compound with the molecular formula C6H4Br2N2O·HBr It is a brominated pyrazine derivative, often used in various chemical and biological research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide typically involves the bromination of pyrazine derivatives. One common method includes the reaction of 2-acetylpyrazine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors and continuous flow systems to maintain consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while oxidation reactions may produce pyrazine N-oxides .

Scientific Research Applications

2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrazine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide is unique due to its dual bromination and the presence of a pyrazine ring, which imparts distinct reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-bromo-1-(5-bromopyrazin-2-yl)ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O.BrH/c7-1-5(11)4-2-10-6(8)3-9-4;/h2-3H,1H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXVUIOXADUDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)C(=O)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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